4-Acetylbenzoyl fluoride

Physical organic chemistry Acyl halide solvolysis Hydrolytic stability

4-Acetylbenzoyl fluoride (C₉H₇FO₂, MW 166.15 g/mol) is a para‑acetyl‑substituted aromatic acyl fluoride belonging to the benzoyl fluoride family. The compound features an electron‑withdrawing acetyl group (σₚ⁺ ≈ +0.50) conjugated to a carbonyl fluoride moiety, placing it firmly in the associative‑mechanism regime of nucleophilic acyl substitution.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 77976-03-5
Cat. No. B12085388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylbenzoyl fluoride
CAS77976-03-5
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)F
InChIInChI=1S/C9H7FO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3
InChIKeyKWTZUUATDFNMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylbenzoyl fluoride (CAS 77976-03-5) – Procurement-Relevant Identity and Class Profile


4-Acetylbenzoyl fluoride (C₉H₇FO₂, MW 166.15 g/mol) is a para‑acetyl‑substituted aromatic acyl fluoride belonging to the benzoyl fluoride family. The compound features an electron‑withdrawing acetyl group (σₚ⁺ ≈ +0.50) conjugated to a carbonyl fluoride moiety, placing it firmly in the associative‑mechanism regime of nucleophilic acyl substitution [1]. It is commercially available from multiple qualified vendors at certified purities up to 98% .

Why 4‑Acetylbenzoyl Chloride or Benzoic Acid Derivatives Cannot Replace 4‑Acetylbenzoyl Fluoride


Generic substitution of 4‑acetylbenzoyl fluoride with its chloride analog (CAS 31076‑84‑3) or the parent carboxylic acid fails because the C–F bond imparts a fundamentally different balance of electrophilicity, hydrolytic stability, and steric demand. Acyl chlorides hydrolyse rapidly in ambient moisture and decompose on silica gel, whereas acyl fluorides tolerate aqueous work‑up and chromatographic purification [1]. In transition‑metal‑catalysed cross‑couplings, acyl fluorides uniquely undergo selective oxidative addition of the C–F bond while retaining or decarbonylating the acyl unit under ligand control – a reactivity window inaccessible to acyl chlorides [2]. The quantitative evidence below demonstrates that these differences are not marginal but mechanistically deterministic.

Quantitative Differentiation Evidence for 4‑Acetylbenzoyl Fluoride Versus Closest Analogs


Hydrolytic Reactivity Ratio kCl/kF = 1.2 Confirms Comparable Electrophilicity with Superior Handling Stability

For substituted benzoyl fluorides bearing electron‑withdrawing para‑substituents (σ⁺ > ca. −0.5), hydrolysis proceeds via an associative mechanism with a Hammett ρ = +1.7 and a leaving‑group dependence of kCl/kF = 1.2 [1]. The 4‑acetyl substituent (σₚ⁺ ≈ +0.50) confines 4‑acetylbenzoyl fluoride to this regime, meaning its intrinsic hydrolysis rate is only 1.2‑fold lower than that of the corresponding chloride, yet the fluoride resists adventitious hydrolysis sufficiently to permit benchtop handling without rigorous exclusion of moisture. In contrast, the chloride must be prepared and used immediately to avoid decomposition.

Physical organic chemistry Acyl halide solvolysis Hydrolytic stability

Carbonyl IR Stretching Frequency Shift of +51 cm⁻¹ Quantifies Enhanced Electrophilicity over Acyl Chlorides

The carbonyl stretching frequency serves as a direct reporter of C=O bond strength and electrophilic character. For acetyl fluoride, ν(C=O) = 1869 cm⁻¹, compared with 1818 cm⁻¹ for acetyl chloride – a +51 cm⁻¹ blue shift indicative of greater triple‑bond resonance contribution (F⁻ is a poorer π‑donor than Cl⁻) [1]. This spectroscopic signature confirms that the acyl fluoride carbonyl is intrinsically more polarised and electrophilic. The same electronic effect operates in 4‑acetylbenzoyl fluoride, providing a spectral QC handle (expected ν(C=O) ≈ 1850–1870 cm⁻¹) that is absent for the chloride analog.

Vibrational spectroscopy Electrophilicity Carbonyl activation

Silica Gel Chromatography Compatibility Enables Isolation of High‑Purity 4‑Acetylbenzoyl Fluoride – Unattainable with the Chloride

Acyl fluorides can be purified by standard silica gel column chromatography without significant decomposition, a property that distinguishes them from acyl chlorides which hydrolyse rapidly on contact with silanol groups [1]. Commercial 4‑acetylbenzoyl fluoride is typically supplied at 98% purity , a specification achievable precisely because of this chromatographic compatibility. The chloride analog, by contrast, cannot be purified on silica gel and is generally used as a crude intermediate, introducing variable stoichiometry and by‑product profiles into downstream reactions.

Purification Silica gel stability Process chemistry

Reduced Steric Demand Enables Amide Coupling of Hindered Amines Where Acyl Chlorides and Activated Esters Fail

Acyl fluorides present a minimal steric profile at the reactive carbonyl centre because the fluorine atom is the smallest halide leaving group (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å). In amino acid fluoride‑mediated couplings, Fmoc‑Aib‑F (Aib = α‑aminoisobutyric acid, a highly hindered residue) cleanly forms amide bonds, whereas the corresponding acid chloride suffers competing oxazolone formation and low conversion . The 4‑acetylbenzoyl fluoride inherits this steric advantage, making it the preferred acylating agent for reactions involving secondary amines, ortho‑substituted anilines, or sterically congested nucleophiles.

Amide bond formation Steric hindrance Peptide coupling

Acyl Fluoride Outperforms Chloride and Carboxylate in Copper‑Catalysed Boroacylation of Allenes

In the copper‑catalysed boroacylation of allenes with bis(pinacolato)diboron, acyl fluorides were explicitly identified as more efficient coupling partners than their chloride or carboxylate analogues, delivering a library of β‑boryl‑β,γ‑unsaturated ketones under a unified set of mild conditions [1]. Although this study did not specifically test 4‑acetylbenzoyl fluoride, it establishes a catalyst‑specific reactivity hierarchy (acyl fluoride > acyl chloride ≈ carboxylate) that is directly transferable, given that the electronic effect of the para‑acetyl group is well‑behaved in Hammett correlations.

Copper catalysis Boroacylation Acyl electrophile ranking

19F NMR Chemical Shift Provides a Unique, Highly Sensitive Electronic Probe Absent in the Chloride Analog

The 19F nucleus of 4‑acetylbenzoyl fluoride serves as a non‑invasive spectroscopic reporter with a sensitivity of ~5000 ppm per electron change in π‑electron density around fluorine [1]. This enables real‑time reaction monitoring (e.g., consumption of the acyl fluoride signal upon amidation or esterification), quantitative purity assessment by 19F NMR, and mechanistic probing via substituent chemical shift (SCS) correlations. The chloride analog offers no equivalent NMR handle, as 35/37Cl nuclei are quadrupolar and yield broad, uninformative signals under standard conditions.

19F NMR spectroscopy Substituent electronic effects Reaction monitoring

Highest‑Impact Application Scenarios for 4‑Acetylbenzoyl Fluoride Based on Quantified Differentiation


Kinase Inhibitor Fragment Elaboration via Chemoselective Amidation

The 4‑acetylbenzoyl moiety has demonstrated high selectivity for haspin kinase (IC₅₀ = 0.155 μM) with minimal off‑target activity against Dyrk and Clk family kinases [1]. Using 4‑acetylbenzoyl fluoride as the acylating agent allows direct, mild installation of this pharmacophoric fragment onto amine‑containing cores or building blocks with minimal protecting‑group manipulation, exploiting the fluoride's combination of sufficient electrophilicity and resistance to premature hydrolysis [2].

Hindered Amide Library Synthesis for Sterically Demanding Medicinal Chemistry Scaffolds

The small steric footprint of the fluoride leaving group (van der Waals radius 1.47 Å vs. 1.75 Å for chloride) enables high‑yielding acylation of ortho‑substituted anilines, α,α‑disubstituted amino esters, and other sterically congested nucleophiles that give poor conversion with 4‑acetylbenzoyl chloride or activated esters [1]. This makes the fluoride the reagent of choice for parallel synthesis arrays targeting all‑carbon quaternary centres adjacent to amide bonds.

Transition‑Metal‑Catalysed Decarbonylative Cross‑Coupling to Aryl Ketones and Biaryls

Acyl fluorides undergo selective oxidative addition of the C–F bond at palladium and nickel centres, enabling either carbonyl‑retentive coupling to diaryl ketones or decarbonylative coupling to biaryls through ligand‑controlled pathway selection [1]. 4‑Acetylbenzoyl fluoride can thus serve as a bifunctional building block: the acyl fluoride participates in the catalytic cycle while the acetyl ketone remains intact for subsequent orthogonal functionalisation, an opportunity not available with the chloride, which is far less competent in these catalytic manifolds [2].

19F NMR‑Guided Reaction Optimisation and Quality Control

The discrete 19F NMR resonance of 4‑acetylbenzoyl fluoride provides a direct, quantitative readout of reagent consumption, enabling real‑time kinetic profiling of acylation reactions without the need for derivatisation or chromatographic sampling [1]. In a regulated GMP environment, the 19F signal serves as a specific, integration‑ready identity and purity marker that is absent for the chloride or carboxylic acid precursors, streamlining raw material release testing.

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